ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a formyl group and two methyl groups attached to the pyrrole ring, along with an ethyl ester group attached to the benzoate moiety. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. In this case, 2,5-hexanedione can be used to form 2,5-dimethylpyrrole.
Formylation: The formyl group can be introduced at the 3-position of the pyrrole ring using Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: Pyrrole derivatives are used in the development of conductive polymers and organic semiconductors for electronic devices.
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions and as a ligand in receptor binding studies.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the pyrrole ring and the benzoate moiety, which can facilitate charge transfer and conductivity.
Comparison with Similar Compounds
Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be compared with other pyrrole derivatives:
Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Lacks the formyl group, which may result in different reactivity and biological activity.
3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an ester, which can affect solubility and reactivity.
2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde: A simpler structure without the benzoate moiety, used as an intermediate in organic synthesis
Properties
IUPAC Name |
ethyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)13-6-5-7-15(9-13)17-11(2)8-14(10-18)12(17)3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIKXXGHWXUQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982932 |
Source
|
Record name | Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6438-14-8 |
Source
|
Record name | Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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